N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a piperidine ring, with a phenoxyphenyl carboxamide substituent. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a bicyclic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding. The phenoxyphenyl group at the 4-position of the piperidine ring likely enhances lipophilicity and influences pharmacokinetic properties.
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c30-23(25-18-6-8-20(9-7-18)31-19-4-2-1-3-5-19)17-12-14-28(15-13-17)22-11-10-21-26-24-16-29(21)27-22/h1-11,16-17H,12-15H2,(H,25,30) |
InChI Key |
DBKVVMMEHJEUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phenoxyphenyl and triazolopyridazinyl intermediates, which are then coupled with piperidine-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include:
Phenol derivatives: for the phenoxyphenyl group.
Hydrazine derivatives: for the triazolopyridazinyl group.
Piperidine derivatives: for the piperidine carboxamide group.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Optimization of reaction parameters: to maximize yield.
Use of green chemistry principles: to minimize waste and environmental impact.
Implementation of quality control measures: to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Inhibiting or activating their functions.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Interacting with nucleic acids: Influencing gene expression or DNA replication.
Comparison with Similar Compounds
Key Observations :
- Fluorine and chlorine substituents improve electronegativity and metabolic stability but reduce lipophilicity relative to the phenoxy group .
Modifications to the Triazolo-Pyridazine Core
Variations in the triazolo-pyridazine ring influence electronic properties and binding interactions:
Key Observations :
- Methyl and trifluoromethyl groups on the triazolo-pyridazine core modulate electron density, affecting interactions with hydrophobic pockets in target proteins.
Piperidine Ring Derivatives
Modifications to the piperidine carboxamide moiety impact solubility and pharmacokinetics:
Key Observations :
- The carboxamide group in the target compound balances hydrophilicity and lipophilicity, contrasting with esterified or morpholine-containing analogs, which prioritize solubility or prodrug activation .
Biological Activity
N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure characterized by a piperidine ring and a triazolo-pyridazine moiety. The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological efficacy.
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives of piperidine and triazole demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
| Pseudomonas aeruginosa | Weak |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for some related compounds were reported as follows:
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
These findings suggest that the compound may have potential applications in treating conditions like Alzheimer's disease due to its AChE inhibitory action .
3. Docking Studies and Binding Interactions
In silico studies have been conducted to understand the molecular interactions of this compound with target proteins. Docking studies indicate favorable binding affinities with amino acids in target enzymes, suggesting that the compound could be effective in modulating enzyme activity .
Case Studies
A notable case study involved the synthesis and biological evaluation of several piperidine derivatives, where the compound was tested alongside others for antibacterial efficacy and enzyme inhibition. The results highlighted that compounds with the triazolo-pyridazine structure exhibited enhanced activity compared to their non-triazole counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
